molecular formula C10H11BrF3NS B12117138 (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

Cat. No.: B12117138
M. Wt: 314.17 g/mol
InChI Key: QXLWGUUHMWDRIG-UHFFFAOYSA-N
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Description

(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and an ethylamine group substituted with a trifluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylsulfanyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both the bromine and trifluoromethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H11BrF3NS

Molecular Weight

314.17 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C10H11BrF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

QXLWGUUHMWDRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCSC(F)(F)F

Origin of Product

United States

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